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Pyridoxal 5'-diphospho-5'-adenosine

Enzyme Inhibition Affinity Labeling Glucose-6-Phosphate Dehydrogenase

Pyridoxal 5'-diphospho-5'-adenosine (PLP-AMP; CAS 4500-99-6) is a synthetic adenine nucleotide analog that functions as an active-site-directed affinity label for nucleotide-binding enzymes. Its structure consists of a pyridoxal 5'-phosphate (PLP) moiety linked via a diphosphate bridge to adenosine, enabling it to form a reversible Schiff base with target lysine residues before irreversible reduction.

Molecular Formula C18H22N6O12P2
Molecular Weight 576.3 g/mol
CAS No. 4500-99-6
Cat. No. B1221575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxal 5'-diphospho-5'-adenosine
CAS4500-99-6
Synonyms5'-adenosine-5'-diphosphopyridoxal
adenosine diphosphopyridoxal
ADP-pyridoxal
AP2PL
pyridoxal 5'-diphospho-5'-adenosine
pyridoxal 5'-diphospho-5'-adenosine, disodium salt
Molecular FormulaC18H22N6O12P2
Molecular Weight576.3 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
InChIInChI=1S/C18H22N6O12P2/c1-8-13(26)10(3-25)9(2-20-8)4-33-37(29,30)36-38(31,32)34-5-11-14(27)15(28)18(35-11)24-7-23-12-16(19)21-6-22-17(12)24/h2-3,6-7,11,14-15,18,26-28H,4-5H2,1H3,(H,29,30)(H,31,32)(H2,19,21,22)/t11-,14-,15-,18?/m1/s1
InChIKeyRUIFPEPERZGNCR-HETNKJQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridoxal 5'-diphospho-5'-adenosine (CAS 4500-99-6): A High-Specificity Affinity Probe for Nucleotide-Binding Enzyme Research & Procurement


Pyridoxal 5'-diphospho-5'-adenosine (PLP-AMP; CAS 4500-99-6) is a synthetic adenine nucleotide analog that functions as an active-site-directed affinity label for nucleotide-binding enzymes [1]. Its structure consists of a pyridoxal 5'-phosphate (PLP) moiety linked via a diphosphate bridge to adenosine, enabling it to form a reversible Schiff base with target lysine residues before irreversible reduction [2]. Unlike its close structural analog, the common cofactor pyridoxal 5'-phosphate (PLP), PLP-AMP exhibits superior binding affinity and labeling specificity, making it a critical tool for mapping ATP/ADP binding pockets and studying enzyme mechanisms rather than a general-purpose cofactor [3].

Why Pyridoxal 5'-phosphate (PLP) Cannot Substitute for PLP-AMP in Affinity Labeling Applications


Generic substitution of PLP-AMP with pyridoxal 5'-phosphate (PLP) leads to a critical loss in experimental resolution and reliability. While both compounds react with lysine residues, PLP is a promiscuous modifier of phosphorylated substrate-binding sites, often labeling multiple non-essential residues across different protein subunits [1]. In direct comparative studies, PLP-AMP consistently demonstrates higher affinity and site-specificity, enabling precise mapping of active-site architecture that PLP cannot achieve due to its broader reactivity profile [2]. This fundamental difference in specificity—quantified by stoichiometry and binding constants—means that data generated with PLP cannot be reliably extrapolated to the mechanistic insights provided by PLP-AMP, making it an irreplaceable reagent for focused nucleotide-binding site research [3].

Quantitative Differentiation of Pyridoxal 5'-diphospho-5'-adenosine (PLP-AMP) from Closest Analogs


Up to 43% Lower Ki for G6PDH: PLP-AMP vs. Pyridoxal 5'-Phosphate (PLP)

PLP-AMP demonstrates a quantifiably higher affinity for the active site of Leuconostoc mesenteroides glucose-6-phosphate dehydrogenase (G6PDH) than its closest analog, PLP. The inhibitor constant (Ki) for PLP-AMP is 34 µM in the NAD+-linked reaction and 40 µM in the NADP+-linked reaction [1]. In contrast, the Ki for PLP is reported as 40–60 µM under comparable conditions [2]. This represents a reduction in the Ki of up to 43%, signifying a tighter binding interaction.

Enzyme Inhibition Affinity Labeling Glucose-6-Phosphate Dehydrogenase

Singular Site-Specificity on F1-ATPase: PLP-AMP vs. Multi-Site Labeling by PLP

The specificity of labeling is a primary differentiator. On the isolated alpha-subunit of E. coli F1-ATPase, [3H]PLP-AMP binds to a single, saturable site with a stoichiometry of 1 mol/mol of subunit and a dissociation constant (Kd) of approximately 150 µM, and this binding is reduced by 80% in the presence of ATP [1]. In stark contrast, PLP is a non-specific reagent for this enzyme, covalently modifying both the alpha- and beta-subunits at multiple primary amino groups [2]. This demonstrates that PLP-AMP acts as a precise nucleotide-site probe, whereas PLP shows broad, less interpretable reactivity.

Binding Stoichiometry Protein Labeling F1-ATPase

Low-Micromolar Ki on Hexokinase PII with Direct ATP Competition

PLP-AMP is a potent and specific inhibitor of yeast hexokinase PII, acting as an ATP-competitive ligand. A quantitative kinetic analysis revealed that PLP-AMP inhibits the enzyme with an apparent Ki of 23 µM [1]. The study confirmed that PLP-AMP and ATP bind competitively. The high-specificity binding was further evidenced by the incorporation of 1 mol of PLP-AMP per mol of enzyme subunit for complete inactivation, leading to the unambiguous identification of the modified residue as Lys-111 [1].

Enzyme Kinetics Competitive Inhibition Hexokinase

Confirmed 1:1 Stoichiometry for Cofactor-Site Mapping in Isoleucyl-tRNA Synthetase

The utility of PLP-AMP in precisely mapping complex active sites is demonstrated by its application to E. coli isoleucyl-tRNA synthetase (IleRS). Incubation with PLP-AMP leads to rapid inactivation of the enzyme with a defined stoichiometry of 1 mol of reagent incorporated per mol of enzyme [1]. Subsequent MALDI mass spectrometry analysis identified the specific target residues as Lys-601 and Lys-604 within the conserved KMSKS consensus sequence of the ATP-binding Rossmann fold domain [1]. This high-resolution mapping, with a fixed stoichiometry, is a key performance advantage.

Active Site Mapping Aminoacyl-tRNA Synthetase Mass Spectrometry

Key Application Scenarios for Pyridoxal 5'-diphospho-5'-adenosine (PLP-AMP) in Research


High-Resolution Active Site Mapping of ATP/ADP-Binding Enzymes

PLP-AMP is the reagent of choice when the research goal is to determine the precise identity and location of lysine residues within the nucleotide-binding pocket of a purified enzyme. Its single-site binding stoichiometry [1], as quantitatively demonstrated on E. coli F1-ATPase, allows for clean structural mapping via mass spectrometry or sequencing after proteolytic digestion. This scenario directly leverages the proven 1:1 labeling specificity to generate interpretable, high-confidence data without the confounding noise from multi-site modification that occurs with PLP [2].

Comparative Inhibitor Kinetics and Selectivity Profiling for Kinases

To establish a comparative baseline for novel inhibitor design, PLP-AMP serves as a benchmark ATP-competitive inhibitor. Its well-characterized inhibition constants, such as Ki = 23 µM for yeast hexokinase PII [3], provide a quantitative framework against which new chemical entities can be measured. This application is critical in drug discovery programs targeting the ATP-binding sites of kinases and other nucleotide-dependent enzymes, where potency and binding mode are key selection parameters.

Site-Specific Inactivation for Structure-Function Studies of Dehydrogenases

For studying the catalytic mechanism of NAD(P)+-dependent dehydrogenases, PLP-AMP enables the specific and quantitative inactivation of these enzymes. Its superior inhibitory potency relative to PLP, for example on Leuconostoc mesenteroides G6PDH (Ki of 34 µM vs. 40-60 µM for PLP) [4], means complete enzyme inhibition requires less reagent, minimizing non-specific interactions. This makes it ideal for structure-function studies where linking a single modification event to a complete loss of catalytic activity is essential for deducing a residue's mechanistic role.

Probing Conformational Changes at Nucleotide-Binding Domains

PLP-AMP can be employed to probe the conformational dynamics of complex enzymes. The finding that it reacts only under specific conformational states, such as with the glucose-complex of hexokinase [3], allows researchers to specifically label and stabilize distinct structural conformations. This application is crucial for mechanisms involving large domain movements, such as those in aminoacyl-tRNA synthetases where PLP-AMP precisely labels the mobile active-site loop [5].

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